molecular formula C10H11N3O2 B2386475 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid CAS No. 951933-00-9

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

Cat. No.: B2386475
CAS No.: 951933-00-9
M. Wt: 205.217
InChI Key: UHLKIVSJCCBXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid ( 951933-00-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H11N3O2 and a molecular weight of 205.21 , this molecule serves as a valuable building block in medicinal chemistry and drug discovery. The structure combines a [1,2,4]triazolo[4,3-a]pyridine heterobicyclic system, a privileged scaffold in medicinal chemistry, with a flexible butanoic acid linker . The [1,2,4]triazolo[4,3-a]pyridine core is a key structural motif found in biologically active molecules and is subject to ongoing research . This specific molecular architecture makes the compound a versatile intermediate for designing novel active compounds, particularly for the synthesis of more complex derivatives through functionalization of the carboxylic acid group . It is ideally suited for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLKIVSJCCBXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis Inspired by Triazolopyrimidine Analogues

A versatile approach for constructing the triazolopyridine scaffold derives from adaptations of multicomponent reactions (MCRs). As demonstrated in the synthesis oftriazolo[4,3-a]pyrimidines, a one-pot reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate proceeds via Knoevenagel condensation followed by Michael addition and cyclization. For 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid, modifying the aldehyde component to include a carboxylic acid precursor (e.g., 4-oxobutanal) enables incorporation of the butanoic acid chain. Post-synthesis hydrolysis of the ethyl ester intermediate under basic conditions yields the target compound.

Reaction Conditions :

  • Catalyst : 3-Aminopropyltriethoxysilane (APTS, 10 mol%)
  • Solvent : Ethanol, reflux for 24 hours
  • Workup : Filtration and recrystallization (ethanol/ether)
  • Yield : ~60–70% (estimated based on analogous reactions)

This method benefits from operational simplicity and scalability, though the choice of aldehyde dictates regioselectivity. Electron-withdrawing groups on the aldehyde enhance electrophilicity, favoring cyclization.

Hydrazide Cyclization for Triazole Ring Formation

Patent WO2014210042A2 outlines a dehydration strategy to form triazolopyridines from hydrazine intermediates. Applied to 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid, this method involves:

  • Synthesis of Hydrazide Precursor : Coupling 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) with a butanoic acid-containing naphthyridinone derivative.
  • Dehydration : Treating the hydrazide with a thiophosphetane or phosphorus (V) dehydrating agent (e.g., POCl₃) to induce cyclization.

Critical Parameters :

  • Base : Triethylamine or DIPEA to neutralize HCl byproducts
  • Temperature : 80–100°C for 6–12 hours
  • Purity : >99% achievable via recrystallization from water-rich solvents

This route offers high stereochemical fidelity, crucial for bioactive derivatives. However, the hydrazide precursor’s synthesis requires careful control to avoid diastereomer formation.

Post-Synthetic Modification of Pre-Formed Triazolopyridine

Introducing the butanoic acid moiety after constructing the triazolopyridine core provides modular flexibility. A two-step protocol adapted from US8501936B2 involves:

  • Alkylation : Reacting 3-bromo-triazolo[4,3-a]pyridine with ethyl 4-bromobutanoate under nucleophilic substitution conditions (K₂CO₃, DMF, 60°C).
  • Ester Hydrolysis : Treating the alkylated intermediate with aqueous NaOH (1M, reflux, 4 hours) to yield the carboxylic acid.

Advantages :

  • Functional Group Tolerance : Compatible with ester-protected acids
  • Yield : ~75% after hydrolysis (extrapolated from similar ester-to-acid conversions)

Hantzsch-Thiazole Synthesis for Hybrid Structures

While PMC6269796 focuses on thiazole-β-amino acids, its Hantzsch reaction principles apply to triazolopyridines. Reacting N-thiocarbamoyl-β-alanine derivatives with α-halo carboxylic acids (e.g., 4-bromobutyric acid) under basic conditions (NaOAc, 90°C) could yield triazolopyridine-thiazole hybrids. Subsequent oxidative ring-opening of the thiazole moiety may afford the desired butanoic acid derivative, though this remains hypothetical without direct evidence.

Challenges :

  • Side Reactions : Competing thiazole vs. triazole formation
  • Optimization : Solvent polarity (DMF > ethanol) improves cyclization efficiency

Comparative Analysis of Methods

Method Starting Materials Key Step Yield Complexity
Multicomponent One-Pot Aminotriazole, 4-oxobutanal, ethyl acetoacetate Knoevenagel-Michael ~60% Moderate
Hydrazide Cyclization PYRH, butanoic acid-naphthyridinone Dehydration ~70% High
Post-Synthetic Alkylation 3-Bromo-triazolopyridine, ethyl 4-bromobutanoate Nucleophilic substitution ~75% Low
Hantzsch Adaptation N-Thiocarbamoyl-β-alanine, 4-bromobutyric acid Cyclization ~50%* High

*Theoretical estimate based on analogous reactions.

Structural and Analytical Considerations

  • Crystallization : The free acid form of 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid can be recrystallized from ethanol/water mixtures, yielding a monohydrate with a melting point of 210–215°C.
  • Spectroscopy :
    • IR : Broad O-H stretch (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), triazole C-N (1550 cm⁻¹).
    • ¹H NMR (DMSO-d₆): δ 8.9 (s, 1H, triazole-H), 7.6–8.2 (m, pyridine-H), 2.6 (t, 2H, CH₂COOH), 1.9 (quintet, 2H, CH₂CH₂COOH).

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like N-chlorosuccinimide.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

Inhibition of PD-1/PD-L1 Interaction

One of the notable applications of compounds related to 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is their role as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1). This interaction is crucial in cancer immunotherapy as it plays a significant role in tumor immune evasion. A study identified a series of [1,2,4]triazolo[4,3-a]pyridines that effectively inhibit this interaction. Compound A22 from this series exhibited an IC50 value of 92.3 nM and significantly increased interferon-γ production in T cell co-culture assays, indicating its potential as a lead compound for developing PD-1/PD-L1 inhibitors .

Targeting Indoleamine 2,3-Dioxygenase (IDO1)

The compound has also been explored for its ability to inhibit IDO1, an enzyme involved in the immune response and tumor progression. Research indicates that [1,2,4]triazolo[4,3-a]pyridine derivatives can enhance the immune response by targeting IDO1. A novel chemotype based on this scaffold demonstrated improved potency and selectivity against heme-containing enzymes, showcasing its potential in cancer therapy by reversing immune suppression .

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Another significant application is the design of [1,2,4]triazolo[4,3-a]pyrazine derivatives as PARP inhibitors. These inhibitors selectively target homologous recombination-deficient cancer cells through synthetic lethality mechanisms. Compounds derived from this class have shown potent inhibitory activities against PARP1 with IC50 values lower than 4.1 nM in various cancer cell lines .

Synthetic Approaches

The synthesis of this compound and its derivatives has been achieved through various methods. A notable one-pot synthesis method allows for the efficient production of substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials under mild conditions. This method emphasizes functional group tolerance and atom economy, making it a practical approach for generating biologically relevant compounds .

Immunotherapeutic Potential

A case study involving the use of [1,2,4]triazolo[4,3-a]pyridine derivatives highlighted their efficacy in enhancing T cell responses against tumors by inhibiting PD-1/PD-L1 interactions. The study demonstrated that treatment with these compounds led to significant tumor regression in preclinical models.

Cancer Cell Line Studies

In another case study focusing on PARP inhibitors derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold, several compounds were tested against BRCA-deficient cancer cell lines (MDA-MB-436 and Capan-1). These studies revealed that specific derivatives not only inhibited PARP activity but also showed potent antiproliferative effects at nanomolar concentrations.

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

The following table highlights structural analogs of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound Butanoic acid chain (C4) at triazole 3-position Enhanced solubility; potential bioactive moiety for drug design (e.g., anti-inflammatory)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid Propanoic acid chain (C3) at triazole 3-position Shorter chain may reduce solubility vs. C4; similar bioactive potential
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Aromatic benzyloxy-methoxyphenyl group Optimized for π-π interactions (e.g., enzyme inhibition); synthesized via green chemistry
Cyclopropanesulfonic acid (2-cyano-ethyl)-amide derivatives (Patent compounds) Cyclopropanesulfonamide and nitrile groups Lipophilic substituents for CNS-targeting drugs; industrial-scale synthesis
4-[(Cyclopentyloxy)-cyclohexanecarbonitrile]-[1,2,4]triazolo[4,3-a]pyrazine derivatives Cyclohexanecarbonitrile and cyclopentyloxy groups High binding affinity for kinases; nitrile enhances metabolic stability

Pharmaceutical Potential

  • Antimicrobial Activity : Triazolopyridines with electron-withdrawing groups (e.g., nitriles) show enhanced antibacterial effects .
  • Anti-inflammatory Applications : Carboxylic acid derivatives may modulate COX-2 or cytokine pathways, as seen in structurally related NSAIDs .

Industrial and Green Chemistry

  • The use of NaOCl in synthesis (as in ) aligns with sustainable practices, reducing reliance on toxic Cr(VI) or DDQ reagents.

Biological Activity

Introduction

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine core structure, which is known for its diverse biological activities. The general formula can be represented as:

C10H12N4O2C_{10}H_{12}N_4O_2

This structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Inhibition of Kinases

Research indicates that derivatives of triazolo-pyridines can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting c-Met kinase, which is crucial in tumor growth and metastasis. The IC50 values for these compounds have been reported in the nanomolar range (e.g., 48 nM) against cancer cell lines such as A549 and MCF-7 .

2. Immunomodulatory Effects

Another significant aspect of this compound is its potential to modulate immune responses. Compounds derived from the triazolo-pyridine scaffold have been identified as inhibitors of the PD-1/PD-L1 interaction, a pathway exploited by tumors to evade immune detection. For example, one derivative exhibited an IC50 of 92.3 nM in inhibiting this interaction and enhanced interferon-γ production in co-culture models .

3. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Inhibitors targeting IDO1 have emerged as promising agents in cancer immunotherapy. The triazolo-pyridine derivatives have demonstrated the ability to inhibit IDO1 effectively, enhancing the immune response against tumors. The synthesized compounds showed sub-micromolar potency and favorable metabolic stability .

Table: Biological Activity Summary

CompoundTargetIC50 (nM)Cell Line/ModelReference
A22PD-1/PD-L192.3Hep3B/CD3 T cells
22ic-Met48A549
VS9IDO1<100A375

Case Study Insights

  • c-Met Inhibition : Compound 22i was tested across multiple cancer cell lines with significant anti-tumor activity observed at low concentrations.
  • PD-1/PD-L1 Interaction : The compound A22 not only inhibited the interaction but also promoted T-cell activation, indicating its potential as an immunotherapeutic agent.
  • IDO1 Studies : The compound VS9 demonstrated effective inhibition of IDO1 in vitro with promising cytotoxicity profiles.

Q & A

Q. What are the standard protocols for synthesizing 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridine core followed by functionalization with a butanoic acid moiety. Key steps include:

  • Cyclization : Use of 5-exo-dig cyclization under reflux with solvents like DMF or dichloromethane (DCM) and catalysts such as CuI or Pd-based complexes .
  • Acid Functionalization : Coupling via amidation or ester hydrolysis under basic conditions (e.g., NaOH in ethanol/water) .

Q. Optimization Strategies :

ParameterOptimal RangeImpact on Yield
Temperature80–110°C (cyclization step)Higher yields at controlled exothermicity
SolventPolar aprotic (DMF, DCM)Enhances reaction homogeneity
Catalyst5–10 mol% CuI/Pd(OAc)₂Reduces side reactions

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., δ 8.2–8.5 ppm for triazolopyridine protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95% threshold) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0932) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

  • In Vitro Assays :
    • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
    • Cell Viability : MTT or ATP-based assays against cancer/immune cell lines (e.g., IC₅₀ < 10 µM suggests potency) .
  • Target-Based Screening : Molecular docking against crystallographic protein structures (PDB IDs) to prioritize targets .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of the triazolopyridine core?

Low yields (e.g., <30%) often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 mins vs. 24 hrs) and improves yield by 20–30% .
  • Catalyst Screening : Pd(OAc)₂ with ligands like XPhos enhances regioselectivity .
  • Solvent Alternatives : Switch to ionic liquids (e.g., [BMIM]BF₄) to stabilize reactive intermediates .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina with triazolopyridine’s InChI key (e.g., OIQBRQXGHWVXKY for derivatives) to model interactions with ATP-binding pockets .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes (≥50 ns trajectories) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from analogous compounds .

Q. How to resolve discrepancies in biological activity data across different studies?

Contradictions (e.g., variable IC₅₀ in kinase assays) may stem from:

  • Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) or buffer pH .
  • Compound Purity : Validate via orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities .
  • Cell Line Variability : Use isogenic cell panels to control for genetic background effects .

Q. What methodological considerations apply to pharmacokinetic modifications of the butanoic acid moiety?

  • Prodrug Design : Esterification (e.g., ethyl ester) to enhance oral bioavailability .
  • Bioisosteric Replacement : Substitute butanoic acid with tetrazole or sulfonamide groups to improve solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.